2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)
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Overview
Description
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. It is a type of epoxy compound, which is characterized by the presence of an oxirane ring. This compound is used in various industrial applications due to its reactivity and ability to form strong, durable bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of biphenyl derivatives with epichlorohydrin in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of high-performance coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in applications such as polymer cross-linking and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,3-epoxypropoxy)butane: Similar in structure but with a butane backbone instead of a biphenyl backbone.
Diglycidyl resorcinol ether: Contains a resorcinol core with two oxirane rings.
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane) is unique due to its biphenyl backbone, which provides enhanced rigidity and thermal stability compared to other epoxy compounds. This makes it particularly useful in applications requiring high-performance materials .
Properties
CAS No. |
49548-34-7 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-[[2-(oxiran-2-ylmethoxy)-3-phenylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H18O4/c1-2-5-13(6-3-1)16-7-4-8-17(21-11-14-9-19-14)18(16)22-12-15-10-20-15/h1-8,14-15H,9-12H2 |
InChI Key |
KSXHEZAIOUSSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC(=C2OCC3CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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